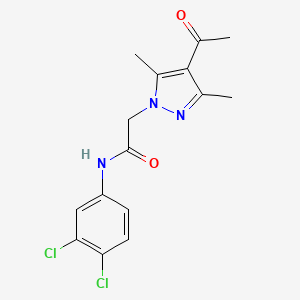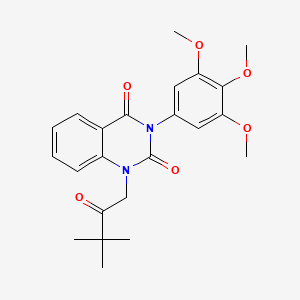![molecular formula C9H6N4 B6478165 [1,2,4]三唑并[4,3-a]喹喔啉 CAS No. 235-08-5](/img/structure/B6478165.png)
[1,2,4]三唑并[4,3-a]喹喔啉
描述
“[1,2,4]triazolo[4,3-a]quinoxaline” is a type of heterocyclic compound that has been studied for its potential applications in various fields . It is known to intercalate with DNA, which makes it a candidate for anticancer agents .
Synthesis Analysis
The synthesis of “[1,2,4]triazolo[4,3-a]quinoxaline” derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The main objective of the synthesis is to design new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode .Molecular Structure Analysis
The molecular structure of “[1,2,4]triazolo[4,3-a]quinoxaline” is complex and includes a triazole moiety, which has been reported as a promising anticancer agent motif . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]triazolo[4,3-a]quinoxaline” are primarily related to its interactions with DNA. It functions as an intercalating agent, inserting itself between the base pairs of the DNA helix .科学研究应用
抗抑郁潜力
[1,2,4]三唑并[4,3-a]喹喔啉衍生物显示出作为速效抗抑郁剂的潜力。已发现它们能有效减少行为绝望模型中的不动行为,表明在抑郁症治疗中具有潜在的治疗应用。它们的抗抑郁功效与特定的结构特征有关,例如在某些位置存在氢、CF3 或小烷基(Sarges 等,1990)。
抗菌和抗真菌特性
具有[1,2,4]三唑并[4,3-a]喹喔啉结构的化合物表现出显着的抗菌和抗真菌活性。已发现一些衍生物是有效的抗菌剂,其有效性超过了四环素等标准药物(Badran、Abouzid 和 Hussein,2003)。
新型衍生物的开发
对具有不同官能团的新型[1,2,4]三唑并[4,3-a]喹喔啉衍生物的研究仍在继续,扩大了这些化合物的范围和潜在应用。这些努力突出了这种化学结构在药物研究中的多功能性和广泛适用性(Kathrotiya 和 Naliapara,2015)。
抗惊厥活性
一些[1,2,4]三唑并[4,3-a]喹喔啉衍生物已显示出作为抗惊厥剂的潜力。它们在这方面的功效已通过各种药理学测试确定,为癫痫和相关疾病的新治疗方法的开发带来了希望(Alswah、Ghiaty、El-Morsy 和 El-Gamal,2013)。
抗病毒应用
这类化合物在抗病毒治疗中也显示出潜力。一些衍生物在实验室环境中表现出有希望的抗病毒活性,为进一步研究其作为抗病毒剂的用途提供了基础(Henen 等,2011)。
腺苷受体亲和力
某些[1,2,4]三唑并[4,3-a]喹喔啉选择性地与腺苷受体结合,这可能对针对这些受体的药物的开发产生影响。这种选择性和效力使它们在受体拮抗剂研究领域中值得注意(Trivedi 和 Bruns,1988)。
抗结核特性
一些[1,2,4]三唑并[4,3-a]喹喔啉显示出作为抗结核剂的潜力。它们对结核病的合成和有效性突出了这些化合物在应对全球健康挑战中的重要性(Sekhar、Rao 和 Kumar,2011)。
作用机制
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process plays a significant role in the growth and development of cancerous cells .
Mode of Action
[1,2,4]Triazolo[4,3-a]quinoxaline interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which involve the insertion of molecules between the planar nitrogenous bases of DNA . This interaction can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
The inhibition of the VEGFR-2 signaling pathway affects the angiogenesis process, leading to the suppression of tumor growth . Additionally, the DNA intercalation activity of [1,2,4]Triazolo[4,3-a]quinoxaline can disrupt critical cellular processes, potentially leading to cell death .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The inhibition of the VEGFR-2 signaling pathway by [1,2,4]Triazolo[4,3-a]quinoxaline results in the suppression of tumor growth . Moreover, the compound’s DNA intercalation activity can lead to cell death . Some derivatives of [1,2,4]Triazolo[4,3-a]quinoxaline have also been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
未来方向
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-12-11-6-13(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRYVDGWDXBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580959 | |
| Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
235-08-5 | |
| Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of [, , ]triazolo[4,3-a]quinoxaline derivatives?
A1: [, , ]Triazolo[4,3-a]quinoxaline derivatives have been identified as potent antagonists for adenosine receptors, particularly A1 and A2 receptors. [] They exhibit binding affinity to these receptors, thereby blocking the action of adenosine. [] Additionally, they have demonstrated inhibitory activity against phosphodiesterase enzymes, specifically PDE2 and PDE10. [, ] Furthermore, some derivatives show promising activity as DNA intercalators and Topoisomerase II inhibitors, suggesting their potential as anticancer agents. [, ]
Q2: How does the antagonism of adenosine receptors by [, , ]triazolo[4,3-a]quinoxalines impact cellular processes?
A2: Antagonizing adenosine A1 receptors can lead to various downstream effects, including increased neurotransmitter release, enhanced cognitive function, and potential antidepressant effects. [, ] Blocking A2 receptors can modulate neurotransmission, affect immune responses, and influence cardiovascular function. [, ]
Q3: What are the implications of inhibiting PDE2 and PDE10 by [, , ]triazolo[4,3-a]quinoxaline derivatives?
A3: Inhibition of PDE2, an enzyme involved in cyclic nucleotide signaling, has been linked to potential therapeutic benefits in neurological disorders, including Alzheimer's disease and schizophrenia. [] Similarly, PDE10 inhibition has shown promise in treating cognitive impairments and psychiatric conditions. []
Q4: What is the molecular formula and molecular weight of the core [, , ]triazolo[4,3-a]quinoxaline structure?
A4: The molecular formula of the core [, , ]triazolo[4,3-a]quinoxaline structure is C9H6N4, and its molecular weight is 170.17 g/mol.
Q5: What spectroscopic techniques are commonly employed to characterize [, , ]triazolo[4,3-a]quinoxaline derivatives?
A5: Researchers commonly utilize techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and High-Resolution Mass Spectrometry (HRMS) to elucidate the structural features and confirm the identity of these compounds. [, , ]
Q6: How do structural modifications at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold affect adenosine receptor binding affinity?
A6: Substitutions at the 1-position significantly influence both A1 and A2 receptor affinity. For instance, introducing a trifluoromethyl group at this position generally enhances A1 receptor binding, while a phenyl group often improves A2 receptor affinity. [, ]
Q7: What is the impact of modifications at the 4-position on the biological activity of [, , ]triazolo[4,3-a]quinoxalines?
A7: The 4-position plays a crucial role in determining adenosine receptor selectivity. A primary amino group at this position often leads to higher A2 receptor affinity, while N-cycloalkyl or N-alkyl substituents tend to favor A1 receptor binding. [, ]
Q8: How do substituents on the aromatic ring system influence the overall activity profile of [, , ]triazolo[4,3-a]quinoxaline derivatives?
A8: Aromatic ring substitutions, such as halogen atoms (e.g., chlorine) at the 8-position, have been associated with increased potency and selectivity for A1 receptors. [] Modifications at other positions on the aromatic rings can further fine-tune the pharmacological properties of these compounds.
Q9: What challenges arise regarding the solubility and dissolution rate of [, , ]triazolo[4,3-a]quinoxaline derivatives, and how are these addressed?
A9: Some [, , ]triazolo[4,3-a]quinoxaline derivatives, particularly those with acidic functionalities, might exhibit limited solubility, potentially impacting their bioavailability. [] To address this, researchers explore strategies like salt formation, for example, converting the acidic compound into its corresponding sodium salt, to enhance solubility and dissolution rate. []
Q10: What approaches are employed to ensure the quality and consistency of [, , ]triazolo[4,3-a]quinoxaline derivatives during development and manufacturing?
A10: Rigorous quality control and assurance measures are essential throughout the entire process. This includes implementing robust analytical methods, adhering to good manufacturing practices, and conducting thorough stability studies to ensure consistent quality, safety, and efficacy of the final product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-propoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6478091.png)
![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)
![1-(3-oxo-3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6478116.png)

![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)
